molecular formula C7H5NS B057514 Phenyl isothiocyanate CAS No. 103-72-0

Phenyl isothiocyanate

Cat. No. B057514
CAS RN: 103-72-0
M. Wt: 135.19 g/mol
InChI Key: QKFJKGMPGYROCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

PITC is synthesized through the reaction of aniline with carbon disulfide in the presence of an alkali, followed by treatment with chloramine to yield the phenyl isothiocyanate. This process underscores the compound's accessibility for laboratory and industrial applications.

Molecular Structure Analysis

The molecular structure of phenyl isothiocyanate consists of a phenyl ring attached to an isothiocyanate group (-N=C=S). This structure is pivotal for its chemical reactivity, allowing it to engage in various chemical reactions, including nucleophilic addition and cycloaddition reactions.

Chemical Reactions and Properties

Phenyl isothiocyanate participates in numerous chemical reactions, leveraging its electrophilic carbon in the isothiocyanate group. It is known for its role in the synthesis of thioureas, ureas, and guanidines through reactions with amines, amides, and imines, respectively. These reactions are crucial for the production of pharmaceuticals, agrochemicals, and dyestuffs.

Physical Properties Analysis

PITC is a colorless to pale yellow liquid with a pungent odor. It has a boiling point of approximately 222°C and is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and dichloromethane. These physical properties make it manageable for use in various chemical syntheses and analytical procedures.

Chemical Properties Analysis

The chemical behavior of phenyl isothiocyanate is predominantly characterized by its isothiocyanate group. This functionality is highly reactive toward nucleophiles, enabling the compound to form stable covalent bonds with various nucleophilic partners. Its stability and reactivity are influenced by the electronic effects of the phenyl group, which can affect the reactivity of the isothiocyanate moiety in specific contexts.

For detailed scientific research and further exploration of phenyl isothiocyanate's applications and properties, refer to the following sources:

Scientific Research Applications

  • Chemopreventive Properties and Induction of Apoptosis : Phenyl isothiocyanate is associated with chemopreventive functions, particularly in cancer research. It induces apoptosis in certain cell types and activates caspase-3-like protease activity, suggesting a potential mechanism for its anticarcinogenic effects (Yu et al., 1998).

  • Use in Analytical Chemistry : Phenyl isothiocyanate serves as a reagent in the enantioresolution of amino acids, demonstrating its utility in analytical chemistry. It alters the enantioselectivity of amino acids, which is essential for understanding the stereochemistry of these compounds (Chen, 2003).

  • Nematode Management in Agriculture : Research shows that phenyl isothiocyanate has toxic effects on certain plant-parasitic nematodes. This suggests its potential use in managing nematode populations in agricultural settings (Zasada & Ferris, 2003).

  • Antimicrobial Applications : Phenyl isothiocyanate can be covalently bonded to surfaces for antimicrobial applications. It shows potential in creating contact-active antimicrobial surfaces, which could be useful in packaging and other industries requiring sterile conditions (Saini et al., 2015).

  • Cancer Research : Studies indicate that phenyl isothiocyanate can inhibit carcinogenic effects of certain compounds, suggesting its potential as a chemopreventive agent in cancer research (Wattenberg, 1977).

  • Bioconjugation in Medicinal Chemistry : Phenyl isothiocyanate is used in the bioconjugation of biomolecules, highlighting its role in the development of new labeling agents for diagnostics and target discovery (Petri et al., 2020).

  • Prevention and Control of Biofilms : Phenyl isothiocyanate has shown effectiveness in preventing and controlling biofilms of certain bacteria, which has implications for its use as a disinfectant (Abreu et al., 2014).

  • Molecular Association Studies : Phenyl isothiocyanate has been studied for its molecular association properties, which is important for understanding its interactions and behavior in different solvents (Dutkiewicz, 1982).

Safety And Hazards

Phenyl Isothiocyanate is toxic if swallowed and causes severe skin burns and eye damage . It may cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled . It is also combustible .

Future Directions

Future research directions could involve the development of more sustainable synthesis methods for isothiocyanates .

properties

IUPAC Name

isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NS/c9-6-8-7-4-2-1-3-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFJKGMPGYROCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0021129
Record name Isothiocyanic acid, phenyl ester
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Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; [Merck Index] Colorless liquid; [Sigma-Aldrich MSDS]
Record name Phenyl isothiocyanate
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Vapor Pressure

1.5 [mmHg]
Record name Phenyl isothiocyanate
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Product Name

Phenyl isothiocyanate

CAS RN

103-72-0
Record name Phenyl isothiocyanate
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Record name Phenyl isothiocyanate
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Record name Isothiocyanatobenzene
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Record name Benzene, isothiocyanato-
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Record name Isothiocyanic acid, phenyl ester
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Record name Phenyl isothiocyanate
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Record name PHENYL ISOTHIOCYANATE
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16,700
Citations
AC Abreu, A Borges, LC Simões… - Medicinal …, 2013 - ingentaconnect.com
… In the present study, phenyl isothiocyanate (PITC) was tested against two clinically significant bacteria: Escherichia coli and Staphylococcus aureus. The antimicrobial activity of PITC …
Number of citations: 66 www.ingentaconnect.com
JP Shanahan, DA Vicic, WW Brennessel… - …, 2022 - ACS Publications
… The addition of phenyl isothiocyanate to Ni(dcpe)(Ph)(SH) afforded the dithiocarbamate complex Ni(dcpe)(κ 2 -S 2 C═NPh) with the loss of benzene. The reaction was monitored by UV…
Number of citations: 3 pubs.acs.org
AC Abreu, A Borges, F Mergulhão, M Simões - International …, 2014 - Elsevier
… The purpose of the present study was to assess the antibacterial activity of phenyl isothiocyanate (PITC), a synthetic isothiocyanate, on biofilms of Escherichia coli and Staphylococcus …
Number of citations: 36 www.sciencedirect.com
P Thejass, G Kuttan - Nitric oxide, 2007 - Elsevier
… We analyzed the effect of allyl isothiocyanate (AITC) and phenyl isothiocyanate (PITC) on serum NO as well as TNF-α level during angiogenesis. In vivo antiangiogenic activity was …
Number of citations: 103 www.sciencedirect.com
Y Shigemura, S Akaba, E Kawashima, EY Park… - Food Chemistry, 2011 - Elsevier
… of subjects before and after collagen hydrolysate ingestion were fractionated by ion exchange and size-exclusion chromatographies and then derivatised with phenyl isothiocyanate. …
Number of citations: 129 www.sciencedirect.com
CV Stephenson, WC Coburn Jr, WS Wilcox - Spectrochimica Acta, 1961 - Elsevier
… benzenes: nitrobenzene, phenyl isoeyanate, phenyl isothiocyanate, thionylani~ne and anisole. We found we … The spectral data and assignments for phenyl isothiocyanate, C,H,-NCS, …
Number of citations: 173 www.sciencedirect.com
J Klikarová, L Česlová, J Fischer - Journal of Chromatography A, 2021 - Elsevier
… AAs present in mead using reversed-phase high performance liquid chromatography with spectrophotometric detection after simple derivatization procedure with phenyl isothiocyanate …
Number of citations: 14 www.sciencedirect.com
P Thejass, G Kuttan - Integrative cancer therapies, 2007 - journals.sagepub.com
… The authors analyze the effect of allyl isothiocyanate (AITC) and phenyl isothiocyanate (PITC) on angiogenesis in an in vitro model using human umbilical vein endothelial cells (…
Number of citations: 49 journals.sagepub.com
I Azaiez, G Meca, L Manyes, M Fernández-Franzón - Food Control, 2013 - Elsevier
Fumonisins (FBs) are toxins produced mainly by the molds Fusarium verticillioides (synonym Fusarium moniliforme) and Fusarium proliferatum. These mycotoxins are contaminants of …
Number of citations: 59 www.sciencedirect.com
V Fierabracci, P Masiello, M Novelli… - … of Chromatography B …, 1991 - Elsevier
… after precolumn derivatization with phenyl isothiocyanate was adapted to the determination … removal under high vacuum of residual phenyl isothiocyanate after derivatization. A Waters …
Number of citations: 99 www.sciencedirect.com

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